Diacetyl Phloroglucinol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Diacetyl Phloroglucinol can be synthesized through the Friedel-Crafts acylation of phloroglucinol using acetic anhydride as the acylating agent . This reaction is typically catalyzed by a heterogeneous silica sulphuric acid catalyst under ultrasound-assisted, solvent-free conditions . The reaction is carried out at 60°C for 15-20 minutes, yielding a high purity product .
Industrial Production Methods
In industrial settings, this compound is produced using microbial fermentation. The bacterium Pseudomonas fluorescens is often employed for this purpose due to its ability to produce the compound naturally . The fermentation process involves optimizing various parameters such as temperature, pH, and nutrient availability to maximize yield .
Chemical Reactions Analysis
Types of Reactions
Diacetyl Phloroglucinol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various quinones.
Reduction: Reduction reactions can convert it into less oxidized phenolic compounds.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Reduced phenolic derivatives.
Substitution: Various substituted phenolic compounds depending on the reagents used.
Scientific Research Applications
Diacetyl Phloroglucinol has a wide range of scientific research applications:
Mechanism of Action
Diacetyl Phloroglucinol exerts its effects through multiple mechanisms:
Antimicrobial Activity: It disrupts the cell membrane integrity of pathogens, leading to cell lysis and death.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Plant Protection: It inhibits the growth of phytopathogens by interfering with their metabolic processes and reducing their virulence.
Comparison with Similar Compounds
Diacetyl Phloroglucinol is unique among phenolic compounds due to its broad-spectrum antimicrobial activity and its ability to be produced naturally by certain bacterial strains . Similar compounds include:
Phenazine-1-carboxylic acid: Another antimicrobial compound produced by Pseudomonas species.
Pyoluteorin: A polyketide antibiotic with antifungal properties.
Pyrrolnitrin: An antibiotic effective against a wide range of fungal pathogens.
These compounds share similar antimicrobial properties but differ in their chemical structures and specific modes of action .
Properties
Molecular Formula |
C10H10O5 |
---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
(3-acetyloxy-5-hydroxyphenyl) acetate |
InChI |
InChI=1S/C10H10O5/c1-6(11)14-9-3-8(13)4-10(5-9)15-7(2)12/h3-5,13H,1-2H3 |
InChI Key |
RIBVPXVGBRGTHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1)O)OC(=O)C |
Origin of Product |
United States |
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